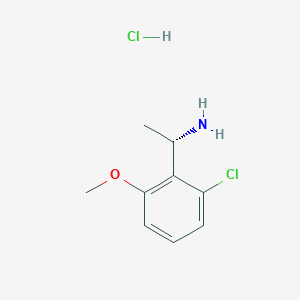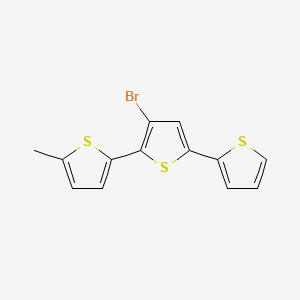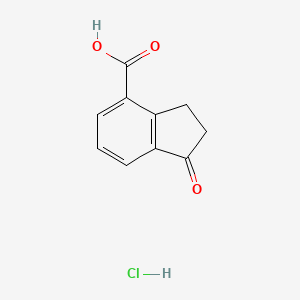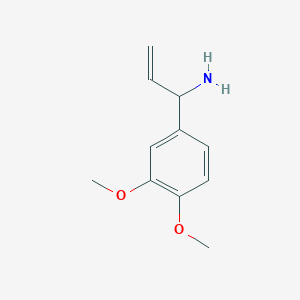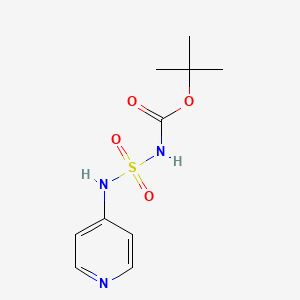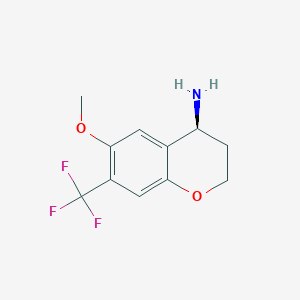
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a compound belonging to the chromanone family, which is known for its diverse biological and pharmaceutical activities. The chromanone scaffold is a significant structural entity in medicinal chemistry, acting as a building block for the synthesis of various bioactive compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a substituted phenol.
Pechmann Condensation: The substituted phenol undergoes Pechmann condensation with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to the phenol in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.
化学反应分析
Types of Reactions
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives (ketones, aldehydes)
- Reduced derivatives (alcohols, amines)
- Substituted derivatives with various functional groups .
科学研究应用
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
作用机制
The mechanism of action of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Chroman-4-one: A closely related compound with similar biological activities.
Flavanone: Another compound with a similar structure and diverse pharmacological properties.
Isoflavone: Known for its estrogenic activity and use in hormone replacement therapy.
Uniqueness
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .
属性
分子式 |
C11H12F3NO2 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
(4S)-6-methoxy-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3/t8-/m0/s1 |
InChI 键 |
DTNVLZOTIWTDBR-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)C(F)(F)F |
规范 SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




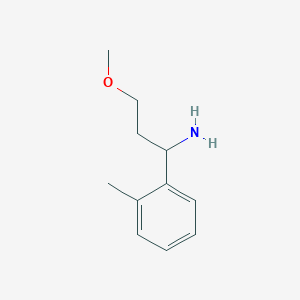
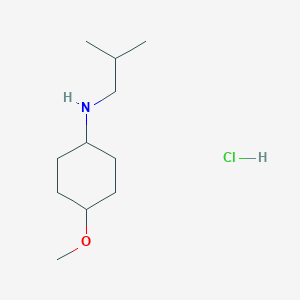
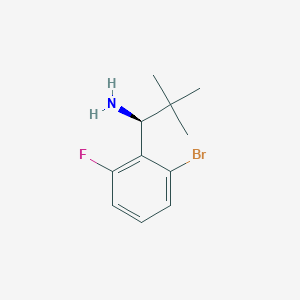

![5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
